molecular formula C27H23ClN4O2S B2829147 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide CAS No. 1173783-47-5

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide

Cat. No.: B2829147
CAS No.: 1173783-47-5
M. Wt: 503.02
InChI Key: SCXTUPIWQMGQIQ-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a quinazoline core fused with an imidazole ring, a benzyl group, and a butanamide moiety, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Imidazole Ring Formation: The imidazole ring is introduced by reacting the quinazoline derivative with an appropriate aldehyde and an amine in the presence of a catalyst such as acetic acid.

    Thioether Formation: The thioether linkage is formed by reacting the imidazoquinazoline intermediate with a thiol compound under basic conditions.

    Butanamide Attachment: The final step involves the coupling of the thioether intermediate with 3-chlorophenylbutanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in inhibiting enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are targets for cancer therapy . Its dual inhibitory action makes it a candidate for developing novel anticancer drugs.

Medicine

In medicine, the compound’s potential anticancer properties are of significant interest. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, particularly in the formulation of anticancer drugs. Its synthesis and functionalization can also contribute to the production of other bioactive molecules.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of PI3K and HDAC enzymes. PI3K is involved in cell growth and survival signaling pathways, while HDAC regulates gene expression by modifying chromatin structure. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
  • 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propionamide

Uniqueness

Compared to similar compounds, 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide stands out due to its specific substitution pattern and the presence of the 3-chlorophenylbutanamide moiety. This unique structure contributes to its dual inhibitory action on PI3K and HDAC, making it a potent candidate for anticancer therapy .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2S/c1-2-23(25(33)29-19-12-8-11-18(28)16-19)35-27-31-21-14-7-6-13-20(21)24-30-22(26(34)32(24)27)15-17-9-4-3-5-10-17/h3-14,16,22-23H,2,15H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXTUPIWQMGQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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